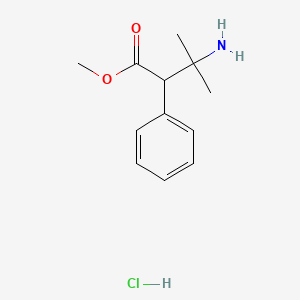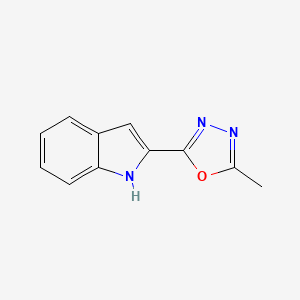
2-(5-甲基-1,3,4-噁二唑-2-基)-1H-吲哚
描述
1,3,4-Oxadiazoles are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Several methods have been reported in the literature for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .
Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .
Physical And Chemical Properties Analysis
The compound 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine has a molecular weight of 127.14 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .
科学研究应用
合成和结构鉴定
研究已经导致了含有1H-吲哚和1,3,4-噁二唑基团的化合物的新合成方法的发展。例如,Gadegoni和Manda(2013)的研究提出了一系列从(1H-吲哚-3-基)-乙酸N'-(2-氰乙基)脲合成的新化合物,通过红外光谱、1H核磁共振和质谱确认了它们的结构。这项研究还探讨了这些化合物的抗菌和抗炎活性,展示了它们在治疗应用中的潜力 (Gadegoni & Manda, 2013)。
抗菌和抗氧化性能
多项研究已经调查了含有1,3,4-噁二唑环的吲哚衍生物的抗菌和抗氧化性能。Gomha和Riyadh(2011)通过微波辅助方法合成了新化合物,并评估了它们的抗菌活性。他们的研究结果表明,这些化合物具有显著的抗菌和抗真菌潜力,突显了它们在应对微生物耐药性方面的实用性 (Gomha & Riyadh, 2011)。
对抗氧化应激的保护作用
Iškauskienė等人(2021)制备了一系列2-[(1H-吲哚-3-基)甲基]-5-(烷基硫基)-1,3,4-噁二唑,研究了它们对抗氧化应激的保护作用。研究发现,某些衍生物,特别是吲哚环上带有甲基取代基和硫醇基上带有烷基取代基的化合物,在氧化应激模型中表现出保护作用,暗示了在神经保护和抗氧化疗法中的潜在应用 (Iškauskienė等人,2021)。
神经退行性疾病的潜在抑制剂
Efimova等人(2023)合成了一种结构类似于2-(5-甲基-1,3,4-噁二唑-2-基)-1H-吲哚的化合物,并将其作为人类单胺氧化酶(MAO)A和B的潜在抑制剂进行了测试。该化合物显示出显著的抑制作用,特别是对MAO-B的抑制作用,表明其作为治疗帕金森病等神经退行性疾病的药物的潜力 (Efimova et al., 2023)。
超声波辅助合成和抗菌活性
Shi等人(2015)探索了含有1,3,4-噁二唑和1,2,4-三唑基团的新吲哚衍生物的超声波辅助合成,展示了增加产量和减少反应时间的效果。一些合成的化合物对细菌菌株表现出优异的活性,暗示了它们在开发新的抗菌剂方面的潜力 (Shi et al., 2015)。
作用机制
Target of Action
Compounds with a similar 1,3,4-oxadiazole core have been reported to target nf-κb in hepatocellular carcinoma cells .
Mode of Action
Based on the structural similarity to other 1,3,4-oxadiazole derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been shown to affect the nf-κb signaling pathway, which plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis .
Result of Action
Similar compounds have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation .
未来方向
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
生化分析
Biochemical Properties
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole remains stable under certain conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced apoptosis . At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and subsequent conjugation with sulfate or glucuronide . These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake and efflux . Once inside the cell, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
属性
IUPAC Name |
2-(1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDLKQKXFFRLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656756 | |
| Record name | (2Z)-2-(5-Methyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37574-80-4 | |
| Record name | (2Z)-2-(5-Methyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)


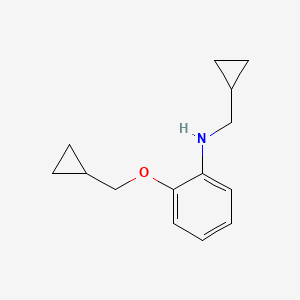

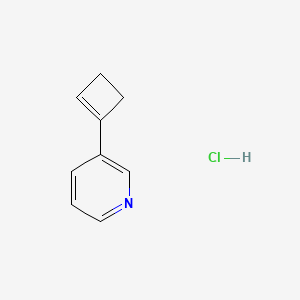

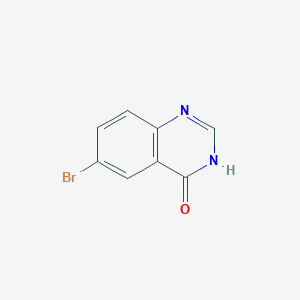

![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)

